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molecular formula C12H14N2O B8748164 2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-49-3

2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No. B8748164
M. Wt: 202.25 g/mol
InChI Key: QYNYDSGSCUAAEI-UHFFFAOYSA-N
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Patent
US04431651

Procedure details

A mixture containing 24 g of ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate, 7 g of ammonium acetate and 50 ml of ethanol was refluxed for 8 hours with stirring. The reaction mixture was then concentrated to dryness in vacuo and the remaining white solid was collected, washed with ethanol and dried to produce 1.8 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 184°-185° C. It's nmr and mass spectrum were consistent with the assigned structure.
Name
ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH:5]([CH3:12])[CH2:6][C:7](OCC)=[O:8])(=O)[CH3:2].C([O-])(=O)C.[NH4+:23]>C(O)C>[CH3:12][CH:5]1[C:4]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[C:1]([CH3:2])[NH:23][C:7](=[O:8])[CH2:6]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C(C(CC(=O)OCC)C)C1=CC=NC=C1
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining white solid was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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